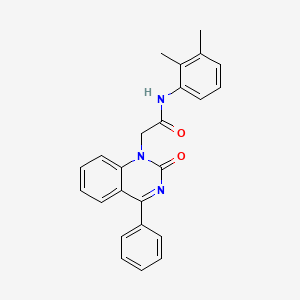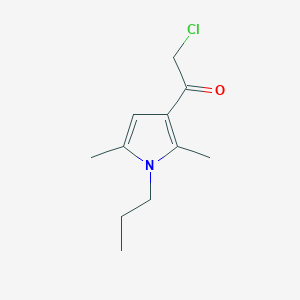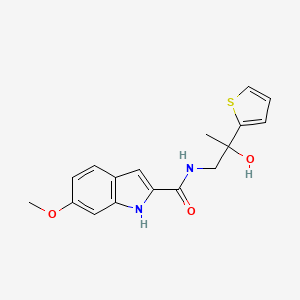
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide is a sophisticated compound that merges several organic structures into a singular entity. This compound exhibits intriguing properties, making it a subject of interest for researchers in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Formation of 4-ethylphenyl-1H-1,2,3-triazole: : The first step involves the synthesis of 4-ethylphenyl-1H-1,2,3-triazole through a click reaction between 4-ethylphenyl azide and a suitable alkyne, under the influence of a copper(I) catalyst.
Piperidin-4-yl-4-fluorobenzamide Formation: : Separately, piperidine undergoes an acylation reaction with 4-fluorobenzoyl chloride to form piperidin-4-yl-4-fluorobenzamide.
Final Assembly: : The two fragments are coupled using a carbodiimide coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using large reactors and optimized for maximum yield and purity, ensuring the process is both cost-effective and environmentally friendly. High-throughput techniques and automation play key roles in this mass production.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions at the piperidine ring, potentially forming N-oxide derivatives.
Reduction: : Reductive cleavage of the triazole ring may occur under strong reducing conditions.
Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, modifying the compound's properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the presence of suitable solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation can yield N-oxide derivatives. Reduction and substitution reactions lead to various modified triazole and benzamide derivatives, which can exhibit different chemical and biological properties.
科学的研究の応用
This compound is used extensively in scientific research due to its structural complexity and potential biological activity.
Chemistry: : Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: : Utilized in studies to understand molecular interactions with proteins, particularly in the context of triazole-containing molecules.
Medicine: : Explored for its potential as a pharmacophore in drug development, particularly in designing inhibitors for enzymes or receptors.
Industry: : Applied in the synthesis of advanced materials, including polymers and nanomaterials with specific properties.
作用機序
The compound's mechanism of action is rooted in its ability to interact with specific molecular targets.
Molecular Targets and Pathways: : It may target enzymes by binding to their active sites, inhibiting their activity. Pathways involved often include those related to signal transduction and metabolic processes.
類似化合物との比較
When compared with other similar compounds, N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide stands out due to its unique triazole and piperidine fusion.
Similar Compounds
N-(1-(1-phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-benzamide
N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
This compound’s specificity and the combination of triazole and piperidine with a fluorobenzamide moiety make it particularly versatile in various applications. The subtle differences in substituents can lead to significant variations in activity and selectivity, underscoring its uniqueness and utility in research and development.
特性
IUPAC Name |
N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-2-16-3-9-20(10-4-16)29-15-21(26-27-29)23(31)28-13-11-19(12-14-28)25-22(30)17-5-7-18(24)8-6-17/h3-10,15,19H,2,11-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSDEAYSZCXNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Lithium 1-(cyclopropylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906131.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2906134.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2906137.png)

![N-[(1-Methoxycyclohexyl)methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2906140.png)
![7-((3-ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2906141.png)



![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906151.png)

![(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2906154.png)
